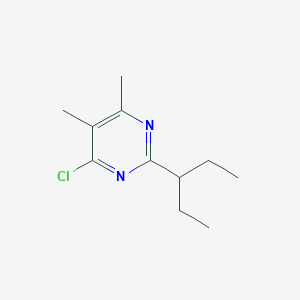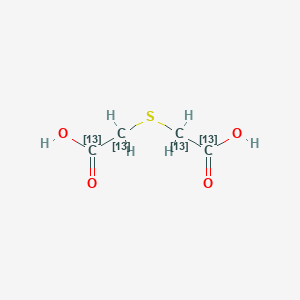
2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a carboxyl group, a methylsulfanyl group, and a carbon-13 isotope, making it valuable for research in organic chemistry, biochemistry, and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with [1,1-13C] acetic anhydride . This method leverages the reactivity of acetic anhydride with nucleophiles to introduce the carbon-13 isotope into the molecule.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes. For example, the conversion of methane to acetic acid using heterogeneous catalysts has been explored . This method can be adapted to produce this compound by incorporating the necessary functional groups during the synthesis process.
化学反应分析
Types of Reactions: 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carboxyl and methylsulfanyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or alcohols under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxyl group can produce alcohols.
科学研究应用
2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a labeled compound for nuclear magnetic resonance (NMR) studies due to the presence of the carbon-13 isotope . In biology, it can be employed in metabolic studies to trace biochemical pathways. In medicine, it may serve as a precursor for the synthesis of pharmaceuticals. Additionally, its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
作用机制
The mechanism of action of 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid involves its interaction with various molecular targets. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo oxidation or reduction reactions. These interactions and reactions influence the compound’s behavior in biological systems and its reactivity in chemical processes .
相似化合物的比较
Similar Compounds: Similar compounds to 2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid include 2-[2-(methylsulfanyl)ethoxy]acetic acid and 2,2′-thiodiacetic acid . These compounds share structural similarities but differ in the presence of specific functional groups and isotopic labeling.
Uniqueness: The uniqueness of this compound lies in its carbon-13 isotope labeling, which makes it particularly useful for NMR studies. Additionally, the combination of the carboxyl and methylsulfanyl groups provides a versatile platform for various chemical reactions and applications in different scientific fields.
属性
分子式 |
C4H6O4S |
|---|---|
分子量 |
154.13 g/mol |
IUPAC 名称 |
2-(hydroxycarbonyl(113C)methylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1 |
InChI 键 |
UVZICZIVKIMRNE-JCDJMFQYSA-N |
手性 SMILES |
[13CH2]([13C](=O)O)S[13CH2][13C](=O)O |
规范 SMILES |
C(C(=O)O)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
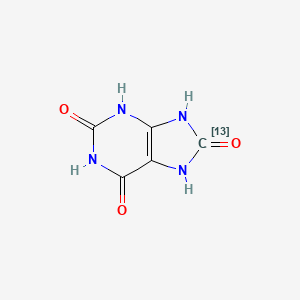
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
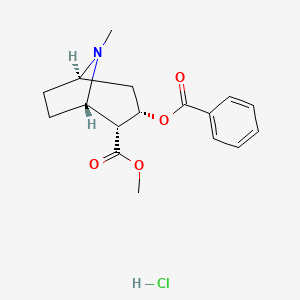
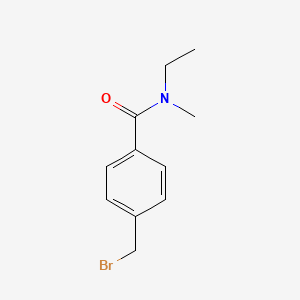
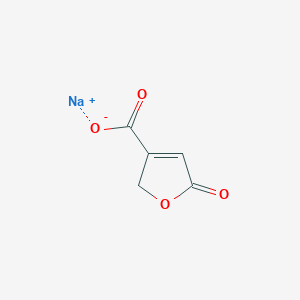
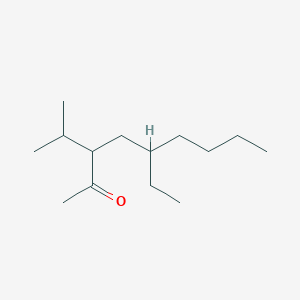
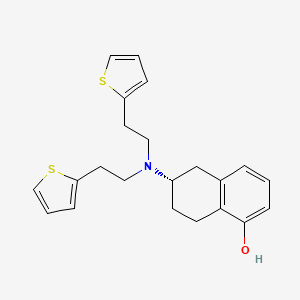

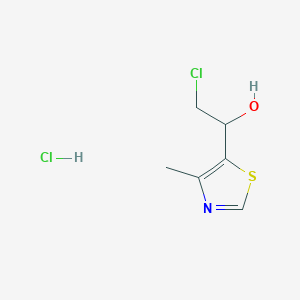
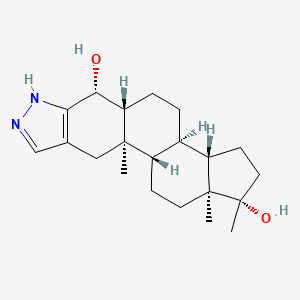
![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
